(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE
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Overview
Description
(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE typically involves the following steps:
Formation of the pyrazole ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl halides to introduce the ethyl group at the 1-position.
Acryloylation: The final step involves the reaction of the substituted pyrazole with acryloyl chloride to form the acrylamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound can be used in the development of novel materials with specific properties such as fluorescence or conductivity.
Chemical Biology: It serves as a tool compound for studying biological processes and pathways.
Industry: It can be used in the synthesis of other complex molecules or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-ones
- 1-(1H-Indazol-4-yl)-3-((1-Phenyl-1H-Pyrazol-5-yl)methyl)urea
Uniqueness
(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and 4-fluorobenzyl groups on the pyrazole ring enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H18FN5O |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(E)-3-(1-ethylpyrazol-4-yl)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]prop-2-enamide |
InChI |
InChI=1S/C18H18FN5O/c1-2-23-12-15(9-20-23)5-8-18(25)22-17-10-21-24(13-17)11-14-3-6-16(19)7-4-14/h3-10,12-13H,2,11H2,1H3,(H,22,25)/b8-5+ |
InChI Key |
JQHKVTNBQBGBRZ-VMPITWQZSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F |
SMILES |
CCN1C=C(C=N1)C=CC(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F |
Canonical SMILES |
CCN1C=C(C=N1)C=CC(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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